molecular formula C15H18KNO5 B2960324 Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate CAS No. 2344678-79-9

Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate

Cat. No. B2960324
CAS RN: 2344678-79-9
M. Wt: 331.409
InChI Key: YHSBTXZVNVOKMR-UHFFFAOYSA-M
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Description

Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate is a chemical compound with the molecular formula C15H18KNO5 and a molecular weight of 331.409. It is also known as Potassium (1-(tert-Butoxycarbonyl)azetidin-3-yl)trifluoroborate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: B-C(=O)OC©©C)(F)(F)F. [K+] . This string represents the connectivity of atoms in the molecule but does not provide three-dimensional structural information.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.11 and a molecular formula of C8H14BF3KNO2 . It has a covalently-bonded unit count of 2, a heavy atom count of 16, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . Its topological polar surface area is 29.5Ų .

Safety and Hazards

This compound is known to cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5.K/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-5-10(7-11)13(17)18;/h4-7,12H,8-9H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSBTXZVNVOKMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18KNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate

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